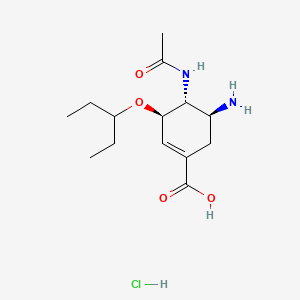

Oseltamivir Acid Hydrochloride

Vue d'ensemble

Description

Oseltamivir belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It is used in the treatment of the infection caused by the flu virus (influenza A and influenza B) . Oseltamivir may also be used to prevent and treat swine influenza A .

Synthesis Analysis

Oseltamivir is synthesized through a series of chemical reactions. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .Molecular Structure Analysis

Oseltamivir has a molecular formula of C14H24N2O4 . The structural geometries of oseltamivir and its complexes were obtained using density functional theory computations .Chemical Reactions Analysis

Oseltamivir undergoes a series of chemical reactions during its synthesis. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .Physical And Chemical Properties Analysis

Oseltamivir has a molecular weight of 284.35 g.mol-1 . More detailed physical and chemical properties can be found in the Certificate of Analysis .Applications De Recherche Scientifique

Influenza Treatment

Oseltamivir carboxylate HCl is one of the most successful neuraminidase (NA) inhibitors in the current anti-influenza therapy . It reduces the time to first alleviation of symptoms in adults .

Influenza Prophylaxis

Oseltamivir is commonly used as a first-line antiviral for influenza prophylaxis . It attenuates the penetration of viruses through the mucus on the respiratory tract and inhibits the release of virus progeny from infected cells .

Drug Design and Synthesis

The compound has been used in the design and synthesis of novel NA inhibitors . For example, a series of C-5-NH2-acyl derivatives of Oseltamivir carboxylate containing the pyrazole moiety were synthesized .

Antiviral Research

Oseltamivir Acid Hydrochloride is a metabolite of Oseltamivir, which can be used in COVID-19-related research . It has been used as a trial drug for COVID-19 .

Drug Delivery Systems

Oseltamivir carboxylate HCl can be incorporated into hydrogels for targeted drug delivery . Hydrogels are hydrophilic polymeric networks that are capable of imbibing huge volumes of water and undergoing swelling and shrinkage to facilitate controlled drug-release .

Inhibitor Potency Research

Research has been conducted to understand the different inhibitory potencies of Oseltamivir carboxylate on bacterial and viral neuraminidases . The results indicate that inhibitor potency strongly depends on the biological origin of the enzyme .

Oseltamivir Derivatives

Oseltamivir carboxylate HCl has been used in the synthesis of Oseltamivir derivatives for the inhibition of influenza virus replication . Two novel secondary amine derivatives of Oseltamivir were designed, synthesized, and subjected to biological evaluation .

Pharmaceutical Manufacturing

Oseltamivir carboxylate HCl is used in the pharmaceutical industry for the production of antiviral drugs . The first steps of Oseltamivir synthesis from quinic acid involve acetalization and ester formation, which are catalyzed by either acids or bases .

Mécanisme D'action

- The role of neuraminidase is to cleave sialic acid residues from host cells and budding virions during the viral replication process .

- By interfering with sialic acid cleavage, oseltamivir carboxylate limits the spread of the virus within the host .

- However, the clinical benefit is most significant when administered within 48 hours of symptom onset .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMMOBYSNFNOE-LUHWTZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oseltamivir carboxylate HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

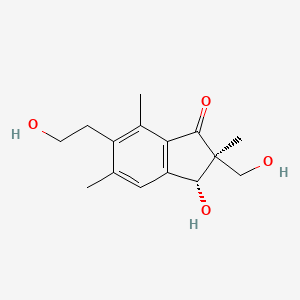

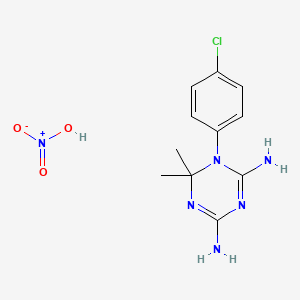

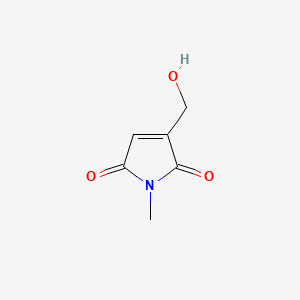

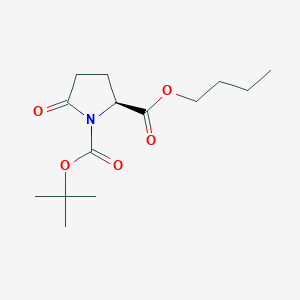

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.